molecular formula C19H20BrN3O3 B11782400 tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate

tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate

Cat. No.: B11782400
M. Wt: 418.3 g/mol
InChI Key: UFAXEYDWSBDYBE-UHFFFAOYSA-N
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Description

tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate: is a complex organic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate typically involves multiple steps:

    Bromination: The starting material, pyrrolo[2,3-b]pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Methoxylation: The brominated intermediate is then subjected to methoxylation, where a methoxy group is introduced using reagents like sodium methoxide.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Biology:

    Biological Probes: Used as a probe to study biological pathways and interactions due to its unique structural features.

    Drug Development: Investigated for its potential as a lead compound in drug development, particularly in targeting specific enzymes or receptors.

Medicine:

    Therapeutic Agents: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
  • tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate

Comparison: While these compounds share structural similarities, tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate is unique due to the presence of the methoxy group and the specific positioning of the bromine atom. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₉H₂₀BrN₃O₃
  • Molecular Weight : 418.3 g/mol
  • CAS Number : 1956311-19-5

Table 1 summarizes the key chemical properties of the compound.

PropertyValue
Molecular FormulaC₁₉H₂₀BrN₃O₃
Molecular Weight418.3 g/mol
CAS Number1956311-19-5

Biological Activity Overview

The biological activity of tert-butyl carbamates, particularly those containing pyrrolopyridine moieties, has been explored in various contexts. The compound's structure suggests potential interactions with biological targets, leading to various pharmacological effects.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolopyridine exhibit significant antitumor properties. For instance, compounds similar to tert-butyl carbamate have demonstrated cytotoxic effects against several cancer cell lines, including murine leukemia and human colon cancer cells. The presence of bromine substituents in the pyridine ring has been associated with enhanced activity, as seen in related compounds .

Enzyme Inhibition

Case Studies

  • In Vitro Antitumor Activity :
    • A study evaluated the cytotoxic effects of related pyrrolopyridine compounds on P388 murine leukemia cells. The most active derivative showed an EC50 value of 0.048 μM, indicating potent antitumor activity .
  • DYRK1A Inhibition :
    • In a pharmacological assessment, a series of pyrrolopyridine derivatives were tested for DYRK1A inhibition. One derivative demonstrated significant inhibition with an IC50 value in the low nanomolar range, highlighting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : By inhibiting kinases such as DYRK1A, the compound may disrupt signaling pathways critical for tumor growth and survival.
  • Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Properties

Molecular Formula

C19H20BrN3O3

Molecular Weight

418.3 g/mol

IUPAC Name

tert-butyl N-[5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl]carbamate

InChI

InChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(24)23-15-8-11(5-6-16(15)25-4)12-7-13-14(20)10-22-17(13)21-9-12/h5-10H,1-4H3,(H,21,22)(H,23,24)

InChI Key

UFAXEYDWSBDYBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C2=CC3=C(NC=C3Br)N=C2)OC

Origin of Product

United States

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